2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
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Overview
Description
2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a bromine atom, a benzamide group, and a hydrazinylcarbonyl group attached to a phenyl ring. The compound’s structure suggests it may have interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide typically involves multiple steps:
Formation of the hydrazone: The reaction between 3,4,5-trimethoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Coupling with 4-aminobenzoic acid: The hydrazone is then coupled with 4-aminobenzoic acid under acidic conditions to form the hydrazinylcarbonyl derivative.
Bromination: The final step involves bromination of the benzamide derivative using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydrazinylcarbonyl group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives of the hydrazinylcarbonyl group.
Reduction Products: Reduced forms of the hydrazinylcarbonyl group.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazinylcarbonyl group could form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 2-bromo-N-(2,4-dimethoxyphenyl)benzamide
- 2-bromo-N-(2-methylphenyl)benzamide
Uniqueness
2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide is unique due to the presence of the trimethoxybenzylidene group, which may impart distinct chemical and biological properties compared to other bromobenzamides. This structural feature could influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C24H22BrN3O5 |
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Molecular Weight |
512.4 g/mol |
IUPAC Name |
2-bromo-N-[4-[[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H22BrN3O5/c1-31-20-12-15(13-21(32-2)22(20)33-3)14-26-28-23(29)16-8-10-17(11-9-16)27-24(30)18-6-4-5-7-19(18)25/h4-14H,1-3H3,(H,27,30)(H,28,29)/b26-14+ |
InChI Key |
YAYMHFWIDYUQAR-VULFUBBASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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